Designated Identity as Bozitinib Impurity 11: Irreplaceable for c‑Met Inhibitor Quality Control
Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate is unambiguously listed as Bozitinib Impurity 11 by commercial reference‑standard suppliers, while the closest structural analogs—Bozitinib Impurity 12 (CAS 1440965‑38‑7; ethyl 2-(1‑acetyl‑6‑fluoro‑1H‑indazol‑5‑yl)‑2,2‑difluoroacetate) and Bozitinib Impurity 14 (CAS 1440965‑40‑1; ethyl 2,2‑difluoro‑2‑(6‑fluoro‑2‑methyl‑2H‑indazol‑5‑yl)acetate)—are chemically distinct compounds with different CAS numbers and molecular formulas . Only the target compound possesses the 4‑acetamido‑2‑fluoro‑5‑methylphenyl scaffold required for accurate retention‑time marking and mass‑spectrometric identification of this specific process impurity in bozitinib drug substance [1].
| Evidence Dimension | Regulatory impurity designation |
|---|---|
| Target Compound Data | Bozitinib Impurity 11; CAS 1440965‑37‑6; C₁₃H₁₄F₃NO₃; MW 289.25; 95% purity (HPLC) |
| Comparator Or Baseline | Bozitinib Impurity 12: CAS 1440965‑38‑7, C₁₃H₁₁F₃N₂O₃, MW 300.23. Bozitinib Impurity 14: CAS 1440965‑40‑1, C₁₂H₁₀F₃N₂O₂, MW 270.21. |
| Quantified Difference | Non‑interchangeable; each impurity has a distinct CAS registry, molecular formula, and chromatographic retention profile. |
| Conditions | Reference standard catalog comparison (Huaxuejia.cn impurity portfolio, Axios Research impurity listing). |
Why This Matters
For ANDA/DMF submissions, method validation, and GMP release testing, substitution of the designated impurity standard invalidates the analytical method and risks regulatory rejection.
- [1] Axios Research. Bozitinib impurity reference standards. https://www.axios-research.com/bozitinib-impurities View Source
